REACTION_CXSMILES
|
[F:1][C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[C:5]([N+:12]([O-])=O)=[CH:4][CH:3]=1>CCOC(C)=O.[Pd]>[F:1][C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[C:5]([NH2:12])=[CH:4][CH:3]=1
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
FC1=CC=C(C2=CC=CC=C12)[N+](=O)[O-]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
CCOC(=O)C
|
Name
|
|
Quantity
|
0.3 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
placed into a hydrogenating flask
|
Type
|
CUSTOM
|
Details
|
During the reaction
|
Type
|
CUSTOM
|
Details
|
the pressure of the hydrogen dropped due to the consuming of the hydrogen, and it
|
Type
|
FILTRATION
|
Details
|
The resulting solution was filtered through a pad of celite
|
Type
|
WASH
|
Details
|
washed with EtOAc (20 mL)
|
Type
|
CONCENTRATION
|
Details
|
The clear filtrate was concentrated
|
Type
|
CUSTOM
|
Details
|
dried under vacuum
|
Reaction Time |
5 h |
Name
|
|
Type
|
product
|
Smiles
|
FC1=CC=C(C2=CC=CC=C12)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |